Product packaging for 4'-Hydroxycelecoxib(Cat. No.:CAS No. 170571-00-3)

4'-Hydroxycelecoxib

Katalognummer: B030826
CAS-Nummer: 170571-00-3
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: ICRSYPPLGADZKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F3N3O3S B030826 4'-Hydroxycelecoxib CAS No. 170571-00-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Beschreibung

Significance of Oxidative Metabolism in Xenobiotic Disposition

The body's handling of foreign substances, known as xenobiotic disposition, heavily relies on oxidative metabolism. oxfordbiomed.comsigmaaldrich.com This process is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). sigmaaldrich.com These enzymes are central to Phase I metabolism, where they catalyze the oxidation, reduction, or hydrolysis of xenobiotics. news-medical.netsigmaaldrich.commdpi.com The primary goal of these reactions is to increase the polarity of the compound, preparing it for subsequent metabolic steps and eventual excretion. sigmaaldrich.com The liver is the main site for this metabolic activity. oxfordbiomed.com

Role of 4'-Hydroxycelecoxib as a Primary Phase I Metabolite of Celecoxib (B62257)

Following oral administration, celecoxib is extensively metabolized in the liver, with less than 3% of the original drug being eliminated unchanged. pharmgkb.orgnih.gov The principal metabolic pathway for celecoxib is initiated by the oxidation of its methyl group, a reaction that results in the formation of this compound. pharmgkb.orgnih.govnih.gov This conversion represents the first and a crucial step in the Phase I metabolism of celecoxib. nih.gov

The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2C9. pharmgkb.orgnih.govwikipedia.orgfda.gov While CYP3A4 also contributes to this process, its role is considered minor. pharmgkb.orgnih.gov It's important to note that this compound, along with other metabolites of celecoxib, is considered pharmacologically inactive in terms of inhibiting COX-1 or COX-2 enzymes. pharmgkb.orgfda.govdrugbank.com

Positioning of this compound in the Overall Metabolic Cascade of Celecoxib

The metabolic journey of celecoxib does not end with the formation of this compound. This primary metabolite serves as an intermediate, undergoing further oxidation. pharmgkb.orgnih.gov The hydroxymethyl group of this compound is further oxidized by cytosolic alcohol dehydrogenases to form carboxycelecoxib. pharmgkb.orgnih.govnih.gov This carboxylic acid metabolite can then undergo a Phase II conjugation reaction with glucuronic acid, leading to the formation of a glucuronide conjugate. pharmgkb.orgnih.govdrugbank.com This entire cascade, from celecoxib to its final metabolites, highlights the central role of this compound as the initial product that sets the stage for subsequent metabolic transformations and eventual elimination from the body. pharmgkb.orgnih.gov

Data Tables

Table 1: Key Enzymes in Celecoxib Metabolism

EnzymeRole in Celecoxib Metabolism
CYP2C9 Primary enzyme responsible for the oxidation of celecoxib to this compound. pharmgkb.orgnih.govwikipedia.orgfda.gov
CYP3A4 Plays a minor role in the oxidation of celecoxib to this compound. pharmgkb.orgnih.gov
Alcohol Dehydrogenase Catalyzes the further oxidation of this compound to carboxycelecoxib. pharmgkb.orgnih.govnih.gov
UDP-glucuronosyltransferases (UGTs) Involved in the Phase II conjugation of carboxycelecoxib. pharmgkb.orgnih.gov

Table 2: Major Metabolites of Celecoxib

MetabolitePrecursorMetabolic Step
This compound CelecoxibPhase I Oxidation (hydroxylation) pharmgkb.orgnih.govnih.gov
Carboxycelecoxib This compoundPhase I Oxidation pharmgkb.orgnih.govnih.gov
Carboxycelecoxib glucuronide CarboxycelecoxibPhase II Conjugation (glucuronidation) pharmgkb.orgdrugbank.com

Enzymology of 4 Hydroxycelecoxib Formation

Cytochrome P450 Isoforms Mediating Celecoxib (B62257) Hydroxylation to 4'-Hydroxycelecoxib

The oxidative metabolism of celecoxib to this compound is primarily catalyzed by specific isoforms of the cytochrome P450 enzyme system. In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the key players in this metabolic pathway.

Predominant Role of Cytochrome P450 2C9 (CYP2C9)

Cytochrome P450 2C9 (CYP2C9) is the major enzyme responsible for the methyl hydroxylation of celecoxib, leading to the formation of this compound. psu.edupharmgkb.orgpharmgkb.orgnih.govnih.gov This has been consistently demonstrated through various in vitro approaches, including correlation studies with CYP isoform-selective activities in human liver microsomes and studies utilizing selective chemical inhibitors and antibodies. psu.edufda.govfda.gov For instance, the rate of hydroxycelecoxib formation in human liver microsomes shows a strong correlation with CYP2C9-selective tolbutamide (B1681337) methyl hydroxylation activity. psu.edufda.gov Inhibition studies using sulfaphenazole (B1682705), a potent and specific CYP2C9 inhibitor, have shown significant inhibition of celecoxib hydroxylation. psu.edufda.govfda.gov Recombinant CYP2C9 has also been shown to efficiently catalyze the formation of this compound. psu.edunih.govresearchgate.net

The kinetics of celecoxib hydroxylation catalyzed by CYP2C9 generally conform to Michaelis-Menten kinetics, although substrate inhibition can be observed at higher celecoxib concentrations. psu.edu Studies using human liver microsomes have determined apparent Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) values for the formation of this compound. For example, one study reported a mean K_m of 3.8 ± 0.95 µM and a V_max of 0.70 ± 0.45 nmol/min/mg protein in human liver microsomes (n=4 livers). psu.edu Studies with recombinant CYP2C9 have also provided kinetic parameters. Recombinant CYP2C9 has been reported to catalyze the formation of hydroxycelecoxib with an apparent K_m of 5.9 µM and a V_max of 21.7 pmol/min/pmol recombinant CYP. psu.eduresearchgate.net Another study using yeast microsomes expressing different CYP2C9 variants reported kinetic constants as well, showing differences between variants. nih.gov

Here is a table summarizing representative Michaelis-Menten kinetic parameters for CYP2C9-catalyzed celecoxib hydroxylation:

Enzyme SourceK_m (µM)V_max (nmol/min/mg protein or pmol/min/pmol CYP)Reference
Human Liver Microsomes (mean)3.8 ± 0.950.70 ± 0.45 (nmol/min/mg protein) psu.edu
Recombinant Human CYP2C95.921.7 (pmol/min/pmol recombinant CYP) psu.eduresearchgate.net
Recombinant Human CYP2C9.1 (Yeast)13 ± 1.512 ± 0.8 (pmol/min/pmol CYP) nih.gov
Recombinant Human CYP2C9.2 (Yeast)13 ± 1.711 ± 1.0 (pmol/min/pmol CYP) nih.gov
Recombinant Human CYP2C9.3 (Yeast)20 ± 3.76.0 ± 0.8 (pmol/min/pmol CYP) nih.gov

Significant interindividual variability in the rate of this compound formation has been observed in human liver microsomal preparations. psu.edu This variability is largely attributed to differences in CYP2C9 activity among individuals. Studies using a panel of human liver microsomal samples from different subjects have shown considerable variation in the rate of hydroxycelecoxib formation, with a mean activity of 0.48 ± 0.17 nanomoles per minute per milligram of protein in one study (n=16 subjects). psu.edu This variability in celecoxib hydroxylation rates correlates strongly with the variability in CYP2C9-selective marker activities. psu.edu

Minor Contribution of Cytochrome P450 3A4 (CYP3A4)

While CYP2C9 is the primary enzyme involved, Cytochrome P450 3A4 (CYP3A4) also plays a minor role in the hydroxylation of celecoxib to this compound. psu.edupharmgkb.orgpharmgkb.org Studies using antibodies against CYP3A4 in human liver microsomes have shown a limited inhibitory effect on hydroxycelecoxib formation, typically ranging from 0% to 27%. psu.edu Correlation studies have also indicated a weaker correlation between hydroxycelecoxib formation and CYP3A4-selective testosterone (B1683101) 6β-hydroxylation activity compared to CYP2C9. psu.edufda.gov Chemical inhibition studies using ketoconazole, a selective CYP3A4 inhibitor, have further supported the minor contribution of CYP3A4. psu.edu Recombinant CYP3A4 has been shown to catalyze the formation of hydroxycelecoxib, but with a higher K_m and lower V_max compared to recombinant CYP2C9, indicating lower catalytic efficiency. psu.eduresearchgate.net

Impact of Genetic Polymorphism on this compound Formation Rates

Genetic polymorphism in the CYP2C9 gene significantly impacts the rate of this compound formation. pharmgkb.orgnih.govnih.govsci-hub.sedrugbank.com Several allelic variants of CYP2C9 exist, with CYP2C92 and CYP2C93 being the most common variants associated with reduced enzyme activity. nih.govnih.govtandfonline.com These genetic variations lead to interindividual differences in CYP2C9 metabolic capacity, affecting the rate at which celecoxib is converted to this compound. pharmgkb.orgnih.govnih.govsci-hub.sedrugbank.com

Studies using human liver microsomes from genotyped individuals and recombinant CYP2C9 variants have demonstrated the impact of these polymorphisms. The CYP2C93 allele is associated with a markedly slower rate of celecoxib metabolism compared to the wild-type CYP2C91 allele. nih.govdrugbank.compharmgkb.orgingentaconnect.com In vitro studies have shown a significant decrease in celecoxib hydroxylation rates in liver samples from individuals heterozygous for CYP2C91/3 compared to those with the CYP2C91/1 genotype. nih.govpharmgkb.orgingentaconnect.com The reduction in catalytic efficiency for recombinant CYP2C93 is more pronounced than for CYP2C92. nih.govsci-hub.seingentaconnect.com For instance, the intrinsic clearance (V_max/K_m) for celecoxib hydroxylation by recombinant CYP2C93 has been reported to be significantly lower than that of CYP2C91. nih.govingentaconnect.com

The CYP2C92 allele is also associated with reduced enzyme activity, although its impact on celecoxib hydroxylation appears to be less substantial compared to CYP2C93 in some studies. sci-hub.sedrugbank.compharmgkb.orgingentaconnect.comnih.gov Studies have shown decreased celecoxib hydroxylation rates in human liver microsomes from individuals with the CYP2C91/2 genotype compared to CYP2C91/1. pharmgkb.orgingentaconnect.com

The reduced metabolic activity associated with these variant alleles leads to decreased formation rates of this compound in individuals who carry them. pharmgkb.orgnih.govdrugbank.com This genetic variability in CYP2C9 activity is a major determinant of the interindividual differences observed in celecoxib metabolism and the production of its primary metabolite. pharmgkb.orgnih.govsci-hub.sedrugbank.com

Here is a table illustrating the relative intrinsic clearance of celecoxib hydroxylation by different recombinant CYP2C9 variants:

Recombinant CYP2C9 VariantIntrinsic Clearance (V_max/K_m) (pmol/min/pmol CYP/µM)Relative Intrinsic Clearance (vs CYP2C9.1)Reference
CYP2C9.10.921.00 nih.gov
CYP2C9.20.850.92 nih.gov
CYP2C9.30.300.33 nih.gov

Note: Values are approximate and can vary depending on the experimental system and conditions.

Influence of CYP2C9 Allelic Variants (e.g., CYP2C92, CYP2C93) on Celecoxib Hydroxylation Efficiency

The CYP2C9 gene is known for its significant genetic polymorphism, with numerous allelic variants identified. pharmgkb.orgnih.govnih.gov Among the most common variants associated with altered enzyme activity are CYP2C92 and CYP2C93. nih.govnih.govnih.gov These variants lead to reduced enzyme activity compared to the wild-type allele, CYP2C91. nih.govnih.govnih.govpharmgkb.org

Reduced Intrinsic Clearance and Formation Rates Associated with Variant Alleles

Studies using cDNA-expressed CYP2C9 variants have demonstrated that the presence of CYP2C92 and CYP2C93 alleles significantly decreases the efficiency of celecoxib hydroxylation. The CYP2C93 variant, in particular, is associated with a markedly slower metabolism of celecoxib. nih.gov In the presence of cDNA-expressed CYP2C93, celecoxib methyl hydroxylation decreased by approximately 90% compared to the wild-type CYP2C91. nih.govpharmgkb.org The CYP2C92 variant also leads to decreased metabolism, with a reported decrease of 34% in the presence of cDNA-expressed CYP2C92 compared to CYP2C91 in vitro. nih.govpharmgkb.org

Intrinsic clearance, a measure of the enzyme's catalytic efficiency, is significantly lower for CYP2C9.3 compared with CYP2C9.1. nih.gov This reduction is a result of effects on both apparent Km and Vmax. nih.gov

Phenotypic Consequences in Human Liver Microsomes and Recombinant Systems

Investigations using human liver microsomes from genotyped individuals have corroborated the findings from recombinant systems. The rate of this compound formation is decreased in liver microsomes from individuals carrying variant alleles. nih.govnih.govpharmgkb.org

In human liver microsomes, the rate of celecoxib hydroxylation decreased in samples with heterozygous CYP2C91/3 genotype by 59% compared to those with the CYP2C91/1 genotype. nih.govpharmgkb.org A significant decrease (approximately 2-fold) in the rate of hydroxycelecoxib formation was observed in CYP2C91/3 samples compared with CYP2C91/1 samples. nih.gov For individuals homozygous for CYP2C93 (CYP2C93/3), the reduction in hydroxycelecoxib formation was even more pronounced, showing a marked reduction of up to 5.3 times lower than in CYP2C91/1 liver samples. nih.govresearchgate.net

While the CYP2C93 variant consistently shows a significant impact, the effect of CYP2C92 appears to be weaker in some systems. nih.gov In human liver microsomes, the rate of celecoxib hydroxylation decreased by 47% in cells with heterozygous CYP2C91/2 genotypes compared to those with CYP2C91/1. nih.govpharmgkb.org However, some studies in human liver microsomes and recombinant systems did not find a significant difference in hydroxylation rate between samples expressing one or two CYP2C92 alleles and those genotyped as CYP2C91/*1. nih.gov

The relative contribution of CYP2D6 to celecoxib metabolism has also been found to be variable and dependent on CYP2C9 genotypes, potentially compensating for low CYP2C9 activity in individuals with CYP2C93 allelic variants. researchgate.netnih.gov

Table 1: Influence of CYP2C9 Genotype on Celecoxib Hydroxylation Rate

CYP2C9 GenotypeHydroxylation Rate (% of 1/1) (Human Liver Microsomes)Intrinsic Clearance (Recombinant CYP2C9)
1/1100%Reference (0.44 ml min⁻¹ nmol⁻¹ enzyme) nih.gov
1/253% nih.govpharmgkb.orgNo significant difference from 1/1 nih.gov
1/341% nih.govpharmgkb.org (approximately 2-fold decrease) nih.gov0.14 ml min⁻¹ nmol⁻¹ enzyme (3.1 times lower than 1/1) nih.gov
3/3~19% (up to 5.3 times lower than 1/1) nih.govresearchgate.netMarkedly slower metabolism nih.gov

Note: Data compiled from cited sources. Percentages are approximate based on reported decreases.

Pharmacogenetic Implications for Celecoxib Metabolism and Disposition

The genetic polymorphism of CYP2C9 has significant pharmacogenetic implications for celecoxib metabolism and disposition. Individuals carrying reduced-function alleles, particularly CYP2C93, exhibit decreased metabolic capacity for celecoxib. pharmgkb.orgresearchgate.netnih.govnih.govnih.govki.sedrugbank.com

Carriers of the CYP2C93 allele show an increased plasma concentration and decreased clearance of celecoxib. researchgate.netpharmgkb.orgki.sedrugbank.com Homozygous carriers of CYP2C93 (CYP2C93/3) have shown a more than two-fold reduced oral clearance compared to wild-type carriers (CYP2C91/1). drugbank.com Limited data on individuals with the homozygous CYP2C93/3 genotype indicate significantly higher systemic levels of celecoxib, ranging from 3- to 7-fold higher compared to individuals with CYP2C91/1 or CYP2C91/3 genotypes. researchgate.netnih.gov After repeated administration, celecoxib exposure was reported to be more than seven times higher in individuals genotyped as CYP2C93/3 compared to the other genotype groups. ki.se

This reduced metabolism leads to increased systemic exposure to the parent drug, celecoxib, and decreased concentrations of its metabolites, including this compound and carboxycelecoxib. researchgate.netdrugbank.com The altered pharmacokinetics associated with CYP2C9 polymorphisms contribute to interindividual variability in celecoxib response. pharmgkb.orgdrugbank.com

Characterization of Enzyme Inhibition Mechanisms Affecting this compound Formation

The formation of this compound can be affected by the inhibition of the enzymes responsible for its metabolism, primarily CYP2C9. Enzyme inhibition can occur through various mechanisms, including competitive and non-competitive interactions with exogenous compounds. youtube.comtaylorandfrancis.comwikipedia.org

Competitive and Non-Competitive Inhibition by Exogenous Compounds

Competitive inhibition occurs when an inhibitor molecule competes with the substrate for binding to the enzyme's active site. youtube.comtaylorandfrancis.comjackwestin.com Non-competitive inhibition, also known as allosteric inhibition, involves the inhibitor binding to a site distinct from the active site, leading to a conformational change in the enzyme that affects its activity. youtube.comtaylorandfrancis.comjackwestin.comnih.govsavemyexams.com

Chemical inhibition studies have been instrumental in identifying the enzymes involved in celecoxib hydroxylation and characterizing the nature of inhibition by various compounds. Sulfaphenazole, a known selective inhibitor of CYP2C9, has been shown to inhibit the formation of this compound in a concentration-dependent manner. psu.edunih.govbenzon-foundation.dk This supports the significant role of CYP2C9 in this metabolic pathway.

While celecoxib itself is described as a selective noncompetitive inhibitor of COX-2 drugbank.com, the inhibition of celecoxib metabolism (specifically this compound formation) by other compounds can involve both competitive and non-competitive mechanisms depending on the inhibitor and its interaction with CYP2C9 or other metabolizing enzymes.

Concentration-Dependent Inhibition Studies in Microsomal Systems

Studies conducted in human liver microsomes have investigated the concentration-dependent inhibition of celecoxib hydroxylation by various inhibitors. psu.edunih.gov These studies typically involve incubating celecoxib with microsomal preparations in the presence of increasing concentrations of the potential inhibitor. By measuring the rate of this compound formation under these conditions, the potency and mechanism of inhibition can be determined.

Concentration-dependent inhibition of hydroxycelecoxib formation by sulfaphenazole has been observed, further confirming CYP2C9 as the primary enzyme responsible. psu.edunih.gov Inhibition studies using antibodies against specific CYP enzymes have also demonstrated the significant contribution of CYP2C9 to celecoxib hydroxylation, with antibodies against CYP2C9 causing substantial inhibition of this compound formation in human liver microsomes. psu.edunih.gov

These studies provide valuable insights into potential drug-drug interactions where co-administered compounds might inhibit the metabolism of celecoxib, leading to altered exposure and potential clinical consequences.

Table 2: Inhibition of Hydroxycelecoxib Formation in Human Liver Microsomes

InhibitorSelectivityInhibition of Hydroxycelecoxib FormationReference
SulfaphenazoleCYP2C972-92% (with antibodies) psu.edunih.gov, Concentration-dependent inhibition psu.edunih.gov psu.edunih.govbenzon-foundation.dk
KetoconazoleCYP3A40-27% (with antibodies) psu.edunih.gov, Concentration-dependent inhibition psu.edunih.gov psu.edunih.gov
TroleandomycinCYP3A4Minor inhibition benzon-foundation.dk benzon-foundation.dk

Note: Data compiled from cited sources.

Subsequent Metabolic Pathways of 4 Hydroxycelecoxib

Oxidation of 4'-Hydroxycelecoxib to Carboxycelecoxib

Enzymatic Role of Cytosolic Alcohol Dehydrogenases (ADH1, ADH2)

The oxidation of this compound to carboxycelecoxib is catalyzed by cytosolic alcohol dehydrogenases (ADHs). pharmgkb.orgpharmgkb.org Specifically, in vitro studies have identified alcohol dehydrogenase 1 (ADH1) and alcohol dehydrogenase 2 (ADH2) as the key enzymes responsible for this reaction. nih.govnih.gov Research has shown that while ADH1 and ADH2 readily oxidize this compound, another isoform, ADH3, exhibits no activity towards this substrate. nih.govnih.gov The formation of carboxycelecoxib is dependent on the presence of liver cytosol, which contains these ADH enzymes. nih.govnih.gov Although ADH2 shows a higher catalytic efficiency, ADH1 is more abundantly expressed in the liver, making it difficult to determine which enzyme is more significant in vivo without further research. nih.gov

Cofactor Dependence (NAD+) for Further Oxidation

The enzymatic oxidation of this compound by ADH1 and ADH2 is completely dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.govresearchgate.net NAD+ acts as an oxidizing agent, accepting electrons from this compound during its conversion to carboxycelecoxib. nih.govnih.gov This dependence has been confirmed in studies using liver cytosol, where the reaction only proceeds in the presence of NAD+. nih.govnih.gov

Kinetic Parameters of Alcohol Dehydrogenase-Mediated Oxidation

The kinetic parameters of the oxidation of this compound by ADH1 and ADH2 have been determined in vitro. These parameters provide insight into the efficiency of each enzyme in catalyzing this reaction.

EnzymeApparent K_m (μM)Turnover Number (k_cat_) (min⁻¹)
ADH1429
ADH21025

Data sourced from in vitro studies. nih.gov

As the table indicates, ADH2 has a lower apparent Michaelis constant (K_m_), suggesting a higher affinity for this compound compared to ADH1. nih.gov Furthermore, the turnover number (k_cat_) for ADH2 is significantly higher than that of ADH1, indicating that ADH2 can process the substrate more rapidly once bound. nih.gov

Conjugation of this compound via Glucuronidation

In addition to oxidation, this compound can also undergo conjugation, a phase II metabolic reaction, specifically through glucuronidation.

Involvement of UDP-Glucuronosyltransferases (UGTs)

The process of glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmgkb.orgpharmgkb.orgdrugbank.com These enzymes facilitate the transfer of glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to this compound. wikipedia.orgfrontiersin.org This reaction increases the water solubility of the compound, preparing it for excretion. wikipedia.org

Formation of this compound Glucuronide (M1)

The conjugation of this compound with glucuronic acid results in the formation of this compound glucuronide. pharmgkb.org This metabolite, sometimes referred to as M1, is a more polar and water-soluble compound than its parent, this compound. wikipedia.org The formation of this glucuronide conjugate is a significant pathway for the elimination of celecoxib (B62257) metabolites. researchgate.net

Stability and Isomerization of Acyl Glucuronides (e.g., Acyl Migration Products)

The stability and potential for isomerization of glucuronide conjugates are of significant interest in drug metabolism due to the differing chemical properties and potential toxicities of the isomers. It is crucial to distinguish between the types of glucuronides formed from celecoxib's metabolites.

The downstream metabolite, carboxycelecoxib, forms an acyl glucuronide by conjugation of its carboxylic acid group with glucuronic acid. Acyl glucuronides are known for their chemical instability. psu.eduliverpool.ac.uk They are susceptible to hydrolysis back to the parent carboxylic acid and, notably, to intramolecular rearrangement known as acyl migration. psu.eduliverpool.ac.uk This process involves the transfer of the acyl group from its initial 1-β-O-position on the glucuronic acid ring to the 2-, 3-, or 4-hydroxyl positions. rsc.org These resulting positional isomers are generally more stable and resistant to cleavage by β-glucuronidase enzymes. nih.gov

In contrast, if this compound were to be directly glucuronidated at its hydroxyl group, it would form a phenolic (or ether) O-glucuronide. This class of glucuronides is generally considered to be chemically stable, particularly when compared to acyl glucuronides. psu.edunih.gov They are not prone to the same degree of hydrolysis or intramolecular rearrangement under physiological conditions. nih.gov

While the predominant metabolic fate of this compound is oxidation, the potential for direct glucuronidation exists. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing this conjugation. criver.com Various UGT isoforms exhibit specificity for different chemical groups, including hydroxyls and carboxylic acids. nih.gov Should this compound form an O-glucuronide, it would be expected to be a stable metabolite without significant isomerization via acyl migration, a characteristic feature of the less stable acyl glucuronides. liverpool.ac.uknih.gov

Pharmacokinetic Profile and in Vivo Disposition of 4 Hydroxycelecoxib

Systemic Concentrations of 4'-Hydroxycelecoxib in Biological Matrices

The concentration of this compound in the circulatory system is a critical determinant of its systemic exposure. This is typically measured in plasma or whole blood, with each matrix providing unique insights into the compound's behavior.

Following oral administration, celecoxib (B62257) is absorbed and metabolized, primarily by the enzyme CYP2C9, to form this compound. pharmgkb.orgnih.govpharmgkb.org This is the initial step in a two-step phase I metabolic process. nih.gov The resulting this compound then appears in the systemic circulation. Studies in healthy human volunteers have quantified the blood concentrations of both celecoxib and its primary metabolites, hydroxy-celecoxib and carboxy-celecoxib. nih.gov

In animal models, such as Sprague-Dawley rats, the pharmacokinetic profile of this compound (referred to as M3 in the study) in blood has been characterized following oral administration of celecoxib. nih.govnih.gov The concentration of the metabolite can be measured over time to establish its concentration-time curve, which is essential for determining key pharmacokinetic parameters. nih.gov A study successfully determined the rat blood concentrations of celecoxib and its metabolites, including this compound, over a 48-hour period. nih.govnih.gov

Below is a table summarizing pharmacokinetic parameters for this compound (M3) in rat blood after a single oral dose of celecoxib.

ParameterValue (Mean ± SD)Unit
Cmax (Peak Concentration)1410 ± 190nM
Tmax (Time to Peak Concentration)6.0 ± 2.0hr
AUC (0-48h) (Area Under the Curve)21500 ± 6200nM*hr

Data derived from a pharmacokinetic study in Sprague-Dawley rats. nih.gov

The distribution of a compound between plasma and blood cells is a significant aspect of its pharmacokinetics. certara.com Research indicates that this compound exhibits a preferential distribution into blood cells as compared to plasma. nih.govnih.gov This finding was demonstrated in a study involving Sprague-Dawley rats, which showed that the concentrations of celecoxib and its metabolites, including this compound, were higher in blood cells. nih.govnih.gov This sequestration within blood cells suggests that measuring concentrations in whole blood provides a more comprehensive and accurate representation of the compound's in vivo profile than measuring in plasma alone. nih.govnih.gov The practice of analyzing whole blood is considered superior for certain drugs that accumulate in red blood cells. certara.comd-nb.info

Influence of Genetic Factors on this compound Exposure

Genetic variations in metabolic enzymes can significantly alter drug metabolism, leading to inter-individual differences in drug exposure and response.

The formation of this compound from celecoxib is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. pharmgkb.orgnih.govpharmgkb.org The gene for CYP2C9 is polymorphic, with certain variant alleles, such as CYP2C92 and CYP2C93, resulting in decreased enzyme activity. nih.govnih.gov

A direct correlation exists between an individual's CYP2C9 genotype and the resulting systemic levels of this compound. Studies in human subjects have shown that individuals carrying the CYP2C93 allele, which leads to reduced enzyme function, exhibit decreased concentrations of both this compound and its subsequent metabolite, carboxy-celecoxib. nih.gov This is a direct consequence of the reduced rate of formation of the metabolite from the parent drug. nih.gov In vitro studies using human liver microsomes have corroborated these findings, demonstrating a significant, two-fold decrease in the rate of hydroxycelecoxib formation in samples with the CYP2C91/3 genotype compared to the wild-type CYP2C91/1 genotype. nih.gov The reduction was even more pronounced (up to 5.3 times) in a liver sample with a homozygous CYP2C93/*3 genotype. nih.gov

The following table summarizes the impact of CYP2C9 genotype on the formation of this compound.

CYP2C9 GenotypeEffect on this compound FormationSource
CYP2C91/1 (Wild-Type)Normal rate of formation nih.govnih.gov
CYP2C91/3 (Heterozygous)Significantly decreased rate of formation (~2-fold lower in vitro) nih.gov
CYP2C93/3 (Homozygous)Markedly decreased rate of formation (up to 5.3-fold lower in vitro) nih.govnih.gov

Excretion Pathways of this compound and its Downstream Metabolites

Once formed, this compound is not directly excreted in significant amounts but serves as an intermediate for further metabolism. It is oxidized by cytosolic alcohol dehydrogenases to form carboxycelecoxib. pharmgkb.orgnih.gov Both this compound and carboxycelecoxib can then undergo phase II metabolism, specifically conjugation with glucuronic acid, to form water-soluble glucuronide metabolites. pharmgkb.orgnih.govnih.govresearchgate.net This conjugation step is crucial for facilitating the elimination of the metabolites from the body. nih.gov

The conjugated metabolites of celecoxib are eliminated from the body through both renal (urine) and biliary (feces) pathways. pharmgkb.orgpharmgkb.orgpharmgkb.org The majority of an administered dose of celecoxib is excreted as its metabolites in the feces and urine. nih.govpharmgkb.org In rats, the primary component excreted in urine was the carboxylic acid metabolite (18.8%), with a smaller amount excreted as the acyl glucuronide (1.48%). researchgate.net The fecal route accounted for the excretion of the remaining drug and its carboxylic acid metabolite. researchgate.net The process of biliary excretion involves the transport of conjugated compounds from the liver into the bile, which is then released into the small intestine. nih.govwikipedia.orgapef.com.pt These water-soluble conjugates, such as bilirubin (B190676) glucuronide, are then primarily excreted in the feces. wikipedia.org A similar pathway is expected for the glucuronide conjugates of this compound and its downstream metabolite, carboxycelecoxib.

Pharmacological and Biological Relevance of 4 Hydroxycelecoxib

Potential for Indirect Biological Effects

Despite its classification as a pharmacologically inactive metabolite in the context of COX-2 inhibition, emerging research suggests that 4'-Hydroxycelecoxib may not be entirely inert. Some studies indicate potential for indirect biological activities separate from the anti-inflammatory pathway of its parent compound.

There is evidence to suggest that this compound can modulate specific cellular signaling pathways. Notably, it has been identified as a PI3K/Akt signaling activator. medchemexpress.com This pathway is crucial for regulating various cellular processes, and its activation by this compound suggests a potential role in contexts such as promoting epithelium repair, which has been highlighted in asthma research. medchemexpress.com These effects are considered secondary to the metabolism of celecoxib (B62257) and are distinct from the COX-2-dependent mechanisms of the parent drug. aacrjournals.org

Table 2: Investigated Biological Activities of this compound

Compound Investigated Pathway Potential Effect Research Context

Table 3: Compound Names Mentioned

Compound Name
This compound
Celecoxib

Drug Drug Interactions Influencing 4 Hydroxycelecoxib Formation

Impact of Cytochrome P450 Inhibitors on Celecoxib (B62257) Hydroxylation

The metabolism of celecoxib to 4'-hydroxycelecoxib is predominantly catalyzed by CYP2C9, with a minor contribution from CYP3A4. nih.govpsu.edu Therefore, inhibitors of these enzymes can impede this metabolic pathway, leading to increased celecoxib exposure.

Strong and moderate inhibitors of CYP2C9 can significantly decrease the hydroxylation of celecoxib. nih.gov

Sulfaphenazole (B1682705): A potent and selective inhibitor of CYP2C9, sulfaphenazole has been shown in in-vitro studies using human liver microsomes to inhibit the formation of this compound by 80-90%. fda.govscbt.com This potent inhibition confirms the crucial role of CYP2C9 in celecoxib metabolism. fda.gov

Fluconazole (B54011): A clinically relevant moderate inhibitor of CYP2C9, fluconazole has demonstrated a significant impact on celecoxib pharmacokinetics in vivo. nih.govfda.gov Co-administration of fluconazole leads to a substantial increase in celecoxib plasma concentrations. fda.gov One study reported a 68% increase in the maximum plasma concentration (Cmax) and a 134% increase in the area under the curve (AUC) of celecoxib when administered with fluconazole. fda.gov This is a direct consequence of fluconazole's inhibitory effect on CYP2C9-mediated metabolism of celecoxib. fda.gov

The table below summarizes the effects of these inhibitors on celecoxib metabolism.

InhibitorTarget Enzyme(s)Effect on Celecoxib Metabolism
Sulfaphenazole Potent and selective CYP2C9 inhibitorIn vitro, inhibits this compound formation by 80-90% fda.gov
Fluconazole Moderate CYP2C9 inhibitorIn vivo, increases celecoxib Cmax by 68% and AUC by 134% fda.gov

The alteration of this compound formation, and consequently the increased plasma concentration of celecoxib, holds clinical significance for drugs administered concurrently. Since celecoxib itself can act as an inhibitor of other CYP enzymes, specifically CYP2D6, elevated levels of celecoxib can potentiate the effects and potential toxicities of drugs metabolized by this pathway. nih.govresearchgate.net

Furthermore, the risk of clinically significant drug-drug interactions is heightened for drugs that are substrates of CYP2C9 and have a narrow therapeutic index. nih.gov The co-administration of a CYP2C9 inhibitor with celecoxib can lead to a cascade of interactions, affecting not only celecoxib levels but also the metabolism of other medications.

Effects of Cytochrome P450 Inducers on Celecoxib Metabolism

Cytochrome P450 inducers can accelerate the metabolism of celecoxib, leading to decreased plasma concentrations and potentially reduced therapeutic efficacy. One such inducer is rifampicin (B610482), a potent inducer of several CYP enzymes, including CYP2C9 and CYP3A4. nih.govfda.gov

Pre-treatment with rifampicin has been shown to significantly impact the pharmacokinetics of celecoxib and its metabolites. nih.gov The induction of CYP enzymes by rifampicin leads to a more rapid conversion of celecoxib to this compound and its subsequent metabolite, carboxycelecoxib. nih.gov This results in lower plasma concentrations of the parent drug, celecoxib. nih.gov

In Vitro and In Vivo Studies of Drug Interactions Affecting this compound Levels

Both in vitro and in vivo studies have been instrumental in elucidating the drug interactions that affect the formation of this compound.

In Vitro Studies:

Studies using human liver microsomes have been crucial in identifying the primary role of CYP2C9 in celecoxib hydroxylation. psu.edu These studies demonstrated that selective CYP2C9 inhibitors like sulfaphenazole potently block the formation of this compound. fda.gov

Experiments with cDNA-expressed CYP enzymes have further confirmed that CYP2C9 is the major enzyme responsible for celecoxib metabolism, exhibiting a higher affinity (lower Km value) and a much greater maximal velocity (Vmax) for this reaction compared to CYP3A4. psu.edu

In vitro metabolism studies have also shown that repaglinide (B1680517) can inhibit the metabolism of celecoxib in human liver microsomes, with a mean IC50 of 14.4 μM, suggesting a potential for metabolism-based interactions. mdpi.com

In Vivo Studies:

Clinical drug interaction studies have provided definitive evidence of the impact of CYP inhibitors and inducers on celecoxib pharmacokinetics. The co-administration of fluconazole, a known CYP2C9 inhibitor, resulted in a significant increase in celecoxib exposure in healthy volunteers. fda.gov

Conversely, studies with rifampicin, a potent CYP inducer, have demonstrated a decrease in celecoxib plasma concentrations due to enhanced metabolism. nih.gov

Pharmacokinetic studies in rats have shown that the concurrent administration of repaglinide significantly alters the pharmacokinetics of celecoxib, supporting the findings from in vitro studies. mdpi.com

The following table summarizes key findings from these studies:

Study TypeKey FindingReference
In Vitro (Human Liver Microsomes) Sulfaphenazole (CYP2C9 inhibitor) inhibited this compound formation by 80-90%. fda.gov
In Vitro (cDNA-expressed CYPs) CYP2C9 showed a higher affinity and Vmax for celecoxib hydroxylation than CYP3A4. psu.edu
In Vitro (Human Liver Microsomes) Repaglinide inhibited celecoxib metabolism with an IC50 of 14.4 μM. mdpi.com
In Vivo (Human) Co-administration of fluconazole increased celecoxib Cmax by 68% and AUC by 134%. fda.gov
In Vivo (Human) Pre-treatment with rifampicin decreased celecoxib plasma concentrations. nih.gov
In Vivo (Rat) Concurrent administration of repaglinide significantly altered celecoxib pharmacokinetics. mdpi.com

Analytical Methodologies for the Quantification of 4 Hydroxycelecoxib in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of 4'-Hydroxycelecoxib in biological samples due to its high sensitivity, specificity, and throughput. nih.govnih.govd-nb.info This technique involves the separation of the analyte from other matrix components via liquid chromatography, followed by its ionization and detection using a mass spectrometer. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity of the assay by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers higher resolution, and faster analysis times compared to conventional HPLC. nih.govnih.govtandfonline.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and rapid method for the determination of this compound. nih.govnih.gov For instance, a UPLC-MS/MS method has been developed for the simultaneous quantification of celecoxib (B62257) and its metabolites, including this compound, in rat blood. nih.govnih.gov This method employed an API 5500-Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™ source operating in the negative ion mode. nih.gov The chromatographic separation is often achieved using a C18 reversed-phase column. d-nb.info

Method Development and Validation Parameters

The development and validation of analytical methods for this compound are performed in accordance with international guidelines to ensure the reliability of the results. d-nb.infoich.org Key validation parameters include linearity, accuracy, precision, recovery, matrix effects, and stability.

Linearity: The method's linearity is established by analyzing a series of calibration standards over a specific concentration range. For this compound, linear response ranges have been reported, for example, from 0.3 to 20000 nM in rat blood. nih.govnih.gov

Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. For a UPLC-MS/MS method, inter-day and intra-day accuracies are typically within 85-115%, with precision (expressed as relative standard deviation) being less than 15%. nih.govnih.govresearchgate.net

Recovery: Recovery is the efficiency of the extraction process. For this compound, recoveries are generally expected to be above 70%. nih.govnih.gov

Matrix Effects: These are the effects of co-eluting, undetected matrix components on the ionization of the analyte. The absence of significant matrix effects is a critical requirement for a reliable bioanalytical method. nih.govnih.gov

Stability: The stability of this compound in biological samples under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage) is assessed to ensure the integrity of the samples. researchgate.net It has been noted that this compound can be slightly unstable following freeze-thaw cycles and long-term storage at -80 °C. researchgate.net

ParameterTypical Acceptance Criteria/ValueReference
Linearity (rat blood)0.3 - 20000 nM nih.govnih.gov
Accuracy85-115% nih.govnih.gov
Precision (RSD)<15% researchgate.net
Recovery>70% nih.govnih.gov

Simultaneous Quantification with Celecoxib and Other Metabolites

A significant advantage of LC-MS/MS methods is their ability to simultaneously quantify multiple analytes in a single run. nih.govnih.gov Several methods have been developed for the concurrent determination of celecoxib, this compound, and another major metabolite, carboxycelecoxib, in biological fluids like human and rat plasma. nih.govresearchgate.net This capability is highly valuable for comprehensive pharmacokinetic studies, allowing for the characterization of the metabolic profile of celecoxib. nih.govnih.gov For example, a UPLC-MS/MS method was successfully used to determine the concentrations of celecoxib and its metabolites M2 (carboxycelecoxib) and M3 (hydroxycelecoxib) in rat blood. nih.gov

Application in Pharmacokinetic and Pharmacodynamic Studies

The validated LC-MS/MS and UPLC-MS/MS methods are instrumental in pharmacokinetic and pharmacodynamic studies. nih.govnih.govresearchgate.net These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of celecoxib. By accurately measuring the concentrations of this compound and other metabolites over time, researchers can determine key pharmacokinetic parameters. nih.govresearchgate.net Such data is essential for understanding the drug's behavior in the body, including its metabolic pathways and potential for drug-drug interactions. nih.govnih.gov The application of these methods has revealed, for instance, that celecoxib is rapidly metabolized to this compound, which is then further converted to carboxycelecoxib. researchgate.net

High-Performance Liquid Chromatography (HPLC) Based Methods

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection was a common technique for the analysis of celecoxib and its metabolites. nih.govnih.gov While generally less sensitive than mass spectrometric methods, HPLC-UV can still provide reliable quantification for certain applications. nih.gov A gradient reversed-phase HPLC method using a C18 column and UV detection at 254 nm has been developed for the simultaneous determination of celecoxib, this compound, and carboxycelecoxib in human plasma. nih.gov This method achieved a limit of quantitation (LOQ) of 10 ng/ml for each analyte, which was sufficient for pharmacokinetic studies following a 100 mg dose of celecoxib. nih.gov

ParameterReported Value/RangeReference
Linearity Range10-500 ng/ml nih.gov
Intra-assay Variability4.0% to 12.6% nih.gov
Inter-assay Variability4.9% to 14.2% nih.gov
Limit of Quantitation (LOQ)10 ng/ml nih.gov

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological matrices such as plasma and blood. nih.govnih.govphenomenex.com The choice of technique depends on the nature of the analyte, the biological matrix, and the analytical method used.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.org LLE is a relatively simple and cost-effective method. phenomenex.com A salting-out liquid-liquid extraction method has been successfully used to extract this compound and other metabolites from rat blood samples prior to UPLC-MS/MS analysis. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that involves passing the liquid sample through a solid sorbent material that retains the analyte. sigmaaldrich.comthermofisher.com Interferences can be washed away, and the purified analyte is then eluted with a suitable solvent. thermofisher.com A solid-phase extraction procedure using C18 cartridges has been employed for the extraction of celecoxib and its metabolites from human plasma before HPLC analysis. nih.govnih.gov

Protein Precipitation: This is a simpler and faster method where a solvent, typically acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. tandfonline.comresearchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. This technique has been used for the simultaneous determination of celecoxib and its metabolites in rat plasma. researchgate.net

Physiologically Based Pharmacokinetic Pbpk Modeling of 4 Hydroxycelecoxib

Development of PBPK Models for Celecoxib (B62257) and its Metabolites

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. pharmaron.comnih.gov This is achieved by creating a model that represents the body as a series of interconnected physiological compartments, such as the liver, kidneys, and lungs. pharmaron.comnih.gov PBPK models for celecoxib and its primary metabolite, 4'-hydroxycelecoxib, have been developed to better understand and predict their behavior in the human body. nih.govresearchgate.net

The development of these models involves integrating drug-specific information, such as its physicochemical properties, with physiological data. pharmaron.com For celecoxib, this includes data on its metabolism primarily by the cytochrome P450 (CYP) 2C9 enzyme and to a lesser extent by CYP3A4. nih.govcaymanchem.com The formation of this compound is a key metabolic pathway. caymanchem.com

Whole-body PBPK models have been constructed to simulate the pharmacokinetic profiles of celecoxib and its metabolites. nih.gov These models incorporate numerous ADME processes, including metabolic reactions for both phase I and phase II metabolites. nih.gov The validation of these models is a critical step and is typically performed by comparing the simulated plasma concentration-time profiles with clinical data from human studies. nih.gov Successful PBPK models for celecoxib have demonstrated a good correlation between the predicted and observed pharmacokinetic profiles. nih.govnih.gov

A "middle-out" modeling approach is frequently employed, where initial model parameters are refined and optimized using clinical data. nih.gov This iterative process enhances the predictive accuracy of the models. nih.gov

Integration of CYP2C9 Genetic Polymorphism into PBPK Models

A significant factor influencing the pharmacokinetics of celecoxib is the genetic polymorphism of the CYP2C9 enzyme. nih.govdroracle.ai Different individuals possess various CYP2C9 genotypes, which can lead to marked differences in how they metabolize celecoxib. researchgate.net Integrating this genetic information into PBPK models is crucial for predicting pharmacokinetic variability among individuals. nih.govresearchgate.net

PBPK models have been specifically developed to account for the effects of different CYP2C9 genotypes, such as CYP2C91/1 (normal metabolizers), CYP2C91/3 (intermediate metabolizers), and CYP2C93/3 (poor metabolizers). nih.govresearchgate.net These models are typically developed by first establishing a model for the most common genotype (CYP2C91/1) and then scaling the model to other genotypes by adjusting the parameters related to CYP2C9 metabolic activity. nih.govresearchgate.net

Clinical studies have provided the necessary data to build and validate these genotype-specific PBPK models. nih.gov For instance, a study involving healthy subjects with different CYP2C9 genotypes who were administered a single dose of celecoxib helped in the development of a PBPK model that could accurately describe the pharmacokinetics for each group. nih.gov The model's predictions for pharmacokinetic parameters like the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) were compared against observed clinical data for validation. nih.gov

Pharmacokinetic Parameters of Celecoxib in Different CYP2C9 Genotypes
CYP2C9 GenotypeMetabolizer StatusObserved Change in Celecoxib AUC
CYP2C91/1Normal MetabolizerReference
CYP2C91/3Intermediate Metabolizer1.63-fold increase
CYP2C91/13Intermediate MetabolizerSimilar to CYP2C91/3
CYP2C93/3Poor MetabolizerMarkedly higher than Normal and Intermediate Metabolizers

Prediction of this compound Pharmacokinetics Across Diverse Populations

A key application of PBPK modeling is the prediction of drug pharmacokinetics in diverse populations where clinical trials may be limited. pharmaron.commedsci.org By incorporating population-specific physiological parameters, PBPK models for celecoxib and this compound can be used to simulate their pharmacokinetic profiles in various scenarios. medsci.org

These models can be extrapolated to predict pharmacokinetics in different ethnic groups by adjusting for known physiological and genetic (e.g., CYP2C9 allele frequencies) differences. medsci.org For example, PBPK models developed using data from one population can be used to predict drug exposure in other populations, such as Chinese and Japanese, with reasonable accuracy. medsci.org

Furthermore, PBPK models can be adapted to predict pharmacokinetics in special populations, such as individuals with renal or hepatic impairment. preprints.orgfda.gov This is achieved by modifying the model parameters that represent kidney and liver function. preprints.org Similarly, these models can be used to predict drug behavior in pregnant subjects and even in the fetus by incorporating the physiological changes that occur during pregnancy. mdpi.com

The predictive power of these models allows for the simulation of various dosing regimens and the assessment of potential drug-drug interactions without the need for extensive clinical trials. preprints.orgfrontiersin.org

Applications in Personalized Pharmacotherapy and Dose Optimization

The integration of genetic information into PBPK models opens the door for personalized pharmacotherapy and dose optimization. nih.govresearchgate.net By using an individual's CYP2C9 genotype, a PBPK model can predict their specific pharmacokinetic profile for celecoxib and, consequently, their exposure to this compound. researchgate.netpreprints.org

This predictive capability is a significant step towards precision medicine, allowing for the determination of an appropriate celecoxib dosage for an individual based on their genetic makeup. nih.govresearchgate.net For individuals identified as poor metabolizers (e.g., CYP2C93/3), who are at risk of higher drug exposure, the model can be used to simulate the effect of a reduced dose to achieve a therapeutic effect while minimizing the risk of adverse reactions. researchgate.netpreprints.org

The ultimate goal is to use these models as a tool in clinical practice to guide prescribing decisions. mdpi.com By providing a more accurate prediction of drug response for a given patient, PBPK modeling can contribute to safer and more effective use of celecoxib. researchgate.net Regulatory agencies are increasingly recognizing the value of PBPK modeling in drug development and evaluation. preprints.org

Applications of PBPK Modeling in Celecoxib Pharmacotherapy
ApplicationDescriptionImpact
Personalized DosingUtilizing a patient's CYP2C9 genotype to predict their individual pharmacokinetic profile and determine the optimal dose. researchgate.netpreprints.orgEnhances efficacy and reduces the risk of adverse drug reactions. researchgate.net
Prediction in Special PopulationsSimulating pharmacokinetics in populations not extensively studied in clinical trials, such as those with organ impairment or pregnant women. preprints.orgmdpi.comInforms dosing adjustments and risk assessment in vulnerable groups.
Drug-Drug Interaction PredictionAssessing the potential for interactions with other drugs that are also metabolized by CYP enzymes. preprints.orgfrontiersin.orgImproves the safety of co-administered medications.
Clinical Trial DesignSimulating various dosing regimens to guide the design of clinical trials. frontiersin.orgOptimizes trial efficiency and can reduce the need for extensive in-human studies.

Advanced Research and Future Directions for 4 Hydroxycelecoxib Studies

Elucidation of Potential Minor or Unidentified Metabolic Pathways

The metabolism of celecoxib (B62257) is extensive, with less than 3% of the drug being eliminated in its unchanged form. nih.govpharmgkb.orgfda.gov The predominant metabolic pathway begins with the hydroxylation of celecoxib's methyl group to form 4'-Hydroxycelecoxib. nih.govpharmgkb.org This primary alcohol metabolite is then further oxidized to form a carboxylic acid (carboxycelecoxib), which can subsequently be conjugated with glucuronic acid to form its 1-O-glucuronide. pharmgkb.orgfda.gov These metabolites are considered inactive as inhibitors of COX-1 or COX-2 enzymes. pharmgkb.orgfda.goveuropa.eu

While the main pathway is clear, ongoing research seeks to identify minor or previously uncharacterized routes of metabolism. The focus of these investigations is often on the initial hydroxylation step, which is the rate-limiting factor in celecoxib's clearance.

Established and Contributing Metabolic Pathways of Celecoxib:

Step Reaction Primary Enzyme Minor/Contributing Enzymes Resulting Metabolite
Phase I (Step 1) Methyl Hydroxylation Cytochrome P450 2C9 (CYP2C9) Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2D6 (CYP2D6) nih.govpharmgkb.orgresearchgate.net This compound pharmgkb.org
Phase I (Step 2) Alcohol Oxidation Alcohol Dehydrogenase 1 (ADH1), Alcohol Dehydrogenase 2 (ADH2) pharmgkb.orgnih.gov - Carboxycelecoxib pharmgkb.orgnih.gov

| Phase II | Glucuronidation | UDP Glucuronosyltransferases (UGTs) pharmgkb.org | - | Carboxycelecoxib Glucuronide pharmgkb.org |

This table summarizes the key enzymatic steps in the biotransformation of celecoxib.

The contribution of enzymes other than CYP2C9 represents a significant area of research. For instance, while CYP3A4 is known to play a minor role (less than 25%) in the formation of this compound pharmgkb.org, the involvement of other enzymes could be patient-dependent. Research has demonstrated that CYP2D6 can also metabolize celecoxib, and its role may become particularly important in individuals with genetic variants that reduce the function of CYP2C9. researchgate.netresearchgate.net This suggests that for a subset of the population, what is typically a minor pathway could become a major route of elimination, a crucial consideration for personalized medicine.

Exploration of Novel Enzyme Systems Involved in its Biotransformation

The biotransformation of celecoxib into this compound and its subsequent metabolites is a cascade involving several enzyme systems. pharmgkb.org While CYP2C9 is the primary catalyst for the initial hydroxylation nih.govpharmgkb.orgeuropa.euaafp.org, a deeper exploration reveals a more complex enzymatic interplay.

Cytochrome P450 (CYP) Isoforms:

CYP2C9: This is the principal enzyme responsible for converting celecoxib to this compound. nih.gov Genetic variations (polymorphisms) in the CYP2C9 gene, such as the CYP2C9*3 allele, can significantly decrease the rate of this conversion, leading to higher plasma concentrations of the parent drug. nih.govnih.gov

CYP3A4: This enzyme contributes to celecoxib hydroxylation, but to a lesser extent than CYP2C9. nih.gov

CYP2D6: Initially thought to have little involvement, studies now show that CYP2D6 can act as a substrate for celecoxib hydroxylation. researchgate.netresearchgate.net In vitro experiments have shown that celecoxib hydroxylation by recombinant CYP2D6 follows atypical kinetics. researchgate.netresearchgate.net The contribution of CYP2D6 to celecoxib metabolism can be highly variable, ranging from negligible in individuals with normal CYP2C9 function to approximately 30% in those with reduced CYP2C9 activity. researchgate.net

Phase I and Phase II Enzymes: Beyond the initial P450-mediated oxidation, other enzyme systems are critical for the subsequent steps of biotransformation.

Alcohol Dehydrogenases (ADHs): The oxidation of this compound to carboxycelecoxib is not mediated by CYPs but is dependent on cytosolic enzymes. nih.gov Specifically, ADH1 and ADH2 have been identified as the catalysts for this reaction, while ADH3 shows no activity. nih.gov

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for the final step of conjugating the carboxycelecoxib metabolite with glucuronic acid, which further increases its water solubility and facilitates its excretion. pharmgkb.orgupol.czdrughunter.com

The characterization of these "novel" or secondary enzyme systems, like CYP2D6 and the specific ADH isoforms, is vital. It provides a more complete picture of celecoxib's disposition and highlights potential sources of inter-individual variability and drug-drug interactions.

Refined Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Incorporating Metabolite Data

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used to describe the relationship between drug dosage, concentration in the body over time (PK), and the resulting therapeutic effect (PD). wikipedia.orgnih.gov For celecoxib, creating more refined PK/PD models requires the incorporation of metabolite data, including the kinetics of this compound.

The metabolites of celecoxib are considered pharmacologically inactive with respect to COX inhibition. pharmgkb.orgdrugbank.com However, the rate of their formation and elimination directly impacts the concentration and duration of the active parent drug, celecoxib, in the body. Therefore, a sophisticated PK/PD model must account for the entire metabolic cascade.

A refined model would integrate:

Pharmacokinetics of the Parent Drug and Metabolites: This includes the rates of absorption, distribution, and the enzymatic conversion of celecoxib to this compound, and its subsequent conversion to carboxycelecoxib.

Genetic Factors: The model would incorporate the influence of genetic polymorphisms in enzymes like CYP2C9 and CYP2D6, which alter the rate of metabolite formation and can significantly impact celecoxib exposure. nih.govresearchgate.net

Pharmacodynamics: The model links the predicted concentration of celecoxib at its target site (the COX-2 enzyme) to the downstream biological effects, such as the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. oup.com

Recent approaches like quantitative systems pharmacology (QSP) exemplify this advanced modeling. QSP models couple whole-body PBPK models with cellular-level biological network models. nih.gov For celecoxib, this would mean linking its metabolism (and the formation of this compound) to its effect on the arachidonic acid pathway, allowing for predictions of efficacy and the impact of drug-drug interactions. nih.gov Furthermore, the field of pharmacometabolomics, which studies how an individual's metabolic profile affects their response to a drug, has shown that integrating data on metabolites can significantly improve the prediction of celecoxib's pharmacokinetic variability. researchgate.net

Investigation of Potential Biomarker Utility of this compound in Clinical Settings

A clinical biomarker is a measurable indicator of a biological state or condition, used to assess disease risk, guide treatment, or monitor response. fightcancer.orgals.org There is growing interest in investigating whether this compound or its ratio to the parent drug could serve as a useful biomarker in clinical practice.

The primary rationale for this is the metabolite's direct link to the activity of the CYP2C9 enzyme, the main determinant of celecoxib clearance. pharmgkb.org

Phenotyping Metabolic Activity: The plasma concentration ratio of this compound to celecoxib could potentially serve as a real-time, functional biomarker of an individual's CYP2C9 metabolic capacity. A low ratio might indicate a "poor metabolizer" phenotype, suggesting that the patient is clearing celecoxib slowly.

While other biomarkers are being investigated for celecoxib's chemopreventive effects, such as the expression of COX-2 in tissues or urinary levels of prostaglandin metabolites (PGE-M) medscape.comaacrjournals.org, this compound offers a more direct assessment of the drug's own metabolic pathway. Though not yet a validated or routinely used clinical biomarker, its potential to personalize therapy by flagging individuals with altered metabolism warrants further investigation.

Application of Systems Pharmacology Approaches to Understand Complex Interactions

Systems pharmacology provides a holistic view of a drug's effect by integrating PK/PD modeling with large-scale biological networks. plos.orgmdpi.com This approach is particularly well-suited for understanding the complex interactions involving celecoxib and its metabolite, this compound.

A systems pharmacology model for celecoxib would encompass multiple layers of biological organization:

Whole-Body Pharmacokinetics: It would start with a physiologically based pharmacokinetic (PBPK) model describing how celecoxib and this compound are absorbed, distributed to various tissues, metabolized (primarily in the liver), and excreted. nih.gov This model would be informed by data on enzyme kinetics (CYP2C9, CYP2D6, ADH) and the impact of genetic variants. nih.govresearchgate.net

Cellular Target Engagement: The model would then predict the concentration of active celecoxib available to bind to its target, the COX-2 enzyme, within specific cells.

Pathway Perturbation: It would simulate how this binding event inhibits the production of prostaglandins (B1171923) and other downstream signaling molecules within the arachidonic acid metabolic pathway.

System-Level Outcomes: Finally, it would connect these cellular-level changes to physiological outcomes, such as inflammation reduction, and potential off-target effects. plos.org

This integrated approach allows researchers to simulate complex "what-if" scenarios. For example, a QSP model was used to investigate the impact of co-administering rifampicin (B610482) (a potent CYP enzyme inducer) with celecoxib. nih.gov The model correctly predicted that rifampicin would increase the clearance of celecoxib (by accelerating its conversion to this compound), thereby reducing its efficacy unless the dose was adjusted. nih.gov By incorporating data on this compound, systems pharmacology models can provide a much richer, more predictive understanding of how factors like genetics, diet, and co-medications interact to determine the ultimate clinical effect of celecoxib.

Q & A

Q. Basic

  • Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Ensure retention time matches reference standards .
  • Structural Confirmation : Combine spectroscopic methods:
    • NMR : Compare chemical shifts to literature data for Celecoxib derivatives.
    • High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., ±1 ppm mass error) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency with reported values .

What strategies are employed to investigate the COX-2 selectivity of this compound compared to Celecoxib?

Q. Advanced

  • In Vitro Assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. Normalize IC50_{50} values across isoforms to calculate selectivity ratios .
  • Binding Studies : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding energies and residue interactions in COX-2 active sites. Validate with X-ray crystallography if possible .
  • Statistical Analysis : Apply ANOVA to compare selectivity data across multiple experimental replicates .

How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Q. Advanced

  • Systematic Review : Aggregate data from preclinical studies using PRISMA guidelines. Assess heterogeneity via I2^2 statistics to identify outlier methodologies .
  • Variable Control : Re-evaluate interspecies differences (e.g., murine vs. human hepatic metabolism), dosing regimens, and analytical techniques (e.g., LC-MS/MS sensitivity) .
  • Meta-Analysis : Use random-effects models to quantify pooled bioavailability estimates, adjusting for study size and design biases .

What in vitro models are appropriate for assessing this compound's anti-inflammatory activity?

Q. Basic

  • Cell Lines : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α or IL-6 suppression via ELISA .
  • COX Inhibition : Compare prostaglandin E2_2 (PGE2_2) levels in COX-1/COX-2 transfected HEK293 cells using competitive ELISA .
  • Dose-Response Curves : Generate IC50_{50} values with nonlinear regression analysis (e.g., GraphPad Prism) .

How to design experiments to evaluate metabolite interactions of this compound in hepatic systems?

Q. Advanced

  • Hepatocyte Models : Incubate this compound with primary human hepatocytes or HepG2 cells. Monitor phase I/II metabolites via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2C9 isoforms using fluorogenic substrates. Calculate % inhibition relative to controls .
  • Kinetic Studies : Determine Michaelis-Menten parameters (Km_m, Vmax_{max}) for major metabolic pathways .

What are key considerations for ensuring reproducibility in this compound bioactivity assays?

Q. Basic

  • Protocol Standardization : Predefine cell passage numbers, serum-free incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Positive/Negative Controls : Include Celecoxib (COX-2 inhibitor) and NS-398 (selective COX-2 antagonist) to validate assay sensitivity .
  • Data Transparency : Report raw data, instrument settings, and statistical tests in supplementary materials to enable replication .

What computational approaches predict this compound's binding affinity to COX-2 isoforms?

Q. Advanced

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate ligand-receptor interactions. Prioritize poses with lowest binding energies .
  • Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and hydrogen bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding} and compare with experimental IC50_{50} values .

How to conduct a literature review to identify research gaps in this compound's pharmacology?

Q. Basic

  • Database Search : Use SciFinder and PubMed with keywords: "this compound," "COX-2 metabolites," and "anti-inflammatory derivatives." Filter by publication date (last 10 years) .
  • Gap Analysis : Tabulate reported bioactivities (e.g., IC50_{50}, selectivity ratios) and note understudied areas (e.g., neuroinflammatory models) .
  • Citation Tracking : Use Web of Science to identify seminal papers and emerging trends .

What methodologies assess off-target effects of this compound in complex biological systems?

Q. Advanced

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify protein interactomes in target tissues .
  • High-Throughput Screening (HTS) : Test against a panel of 100+ kinases or GPCRs using fluorescence polarization assays .
  • Toxicogenomics : Analyze RNA-seq data from treated hepatocytes to detect pathways altered by off-target binding (e.g., apoptosis, oxidative stress) .

Notes

  • Basic vs. Advanced : Basic questions focus on foundational techniques (synthesis, characterization), while advanced questions address mechanistic studies, data reconciliation, and novel methodologies.
  • Methodological Rigor : Answers emphasize reproducible protocols, statistical validation, and interdisciplinary approaches (e.g., combining wet-lab and computational tools).
  • Literature Integration : All methodologies align with guidelines for experimental reporting, data transparency, and ethical research practices .

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